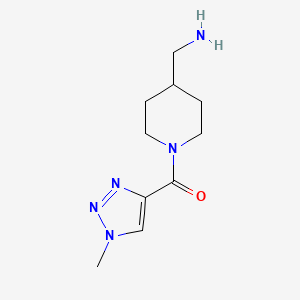

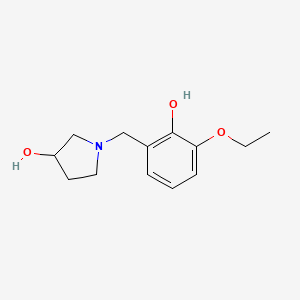

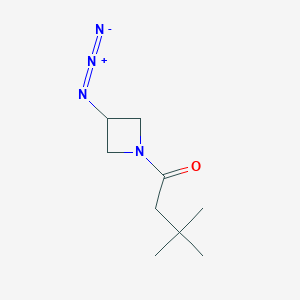

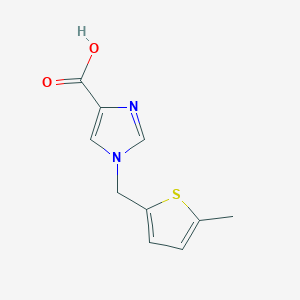

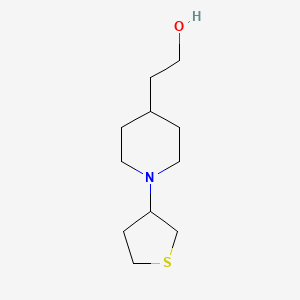

![molecular formula C12H23NO2 B1476102 1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one CAS No. 2029344-16-7](/img/structure/B1476102.png)

1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one

Übersicht

Beschreibung

1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry . A method proposed by Grygorenko et al. combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The molecular formula of this compound is C12H23NO2. The molecular weight is 213.32 g/mol.Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study by Lv et al. (2019) focused on the synthesis and characterization of a heterocyclic compound designed for anticancer applications. This research explored the compound's in vitro anticancer activities against human bone cancer cell lines and used molecular docking to study its potential antiviral activity by calculating binding sites for a specific protein.

Platelet Aggregation Inhibition

Research by Parlow et al. (2010) discovered a piperazinyl glutamate pyridine as a P2Y(12) antagonist. Through modifications at specific positions on the pyridine ring and the terminal nitrogen of the piperazine ring, the compound exhibited excellent inhibition of platelet aggregation, optimized pharmacokinetic and physicochemical properties, and oral bioavailability.

Corrosion Inhibition

A study by Belghiti et al. (2018) investigated the interaction of Piperine derivatives with iron surfaces using DFT methods. This research aimed to explore the compounds' potential as corrosion inhibitors, demonstrating how modifications to molecular structure can enhance corrosion inhibition efficiency.

Synthesis and Catalysis

Tsuchiya et al. (2018) conducted research on the vapor-phase synthesis of piperidine over SiO2 catalysts, showcasing the efficiency of SiO2 in producing piperidine through dehydration of 5-amino-1-pentanol. This study highlights the catalyst's selectivity and the role of surface hydroxy groups as active centers.

Neuropharmacology

Marchetti et al. (2000) explored the differential modulation of 5-HT4 receptor agonists and antagonists on rat learning and memory. This study indicated that selective activation or inhibition of 5-HT4 receptors could modulate cognitive processes, suggesting potential applications in treating cognitive impairments.

Neuroprotectants

Chenard et al. (1995) identified a compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, as a potent and selective NMDA antagonist with neuroprotective properties. This research indicated its potential as a neuroprotective agent, highlighting its ability to protect neurons from glutamate toxicity with minimal side effects.

Zukünftige Richtungen

Piperidine derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely focus on improving synthesis methods and exploring the therapeutic potential of these compounds.

Wirkmechanismus

Target of Action

It’s worth noting that piperidine derivatives, which include 1-[4-(2-hydroxyethyl)piperidin-1-yl]pentan-1-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to participate in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways.

Result of Action

Given the broad range of biological and pharmacological activities of piperidine derivatives , it is plausible that this compound could have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

1-[4-(2-hydroxyethyl)piperidin-1-yl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-2-3-4-12(15)13-8-5-11(6-9-13)7-10-14/h11,14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVVSJTZUZJHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.